An In-depth Technical Guide to 1-Bromo-2,5-dichloro-3-fluorobenzene
An In-depth Technical Guide to 1-Bromo-2,5-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,5-dichloro-3-fluorobenzene is a halogenated aromatic compound with significant applications as a key intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and its emerging role in the development of novel pharmaceuticals. The strategic placement of different halogens allows for selective functionalization, making it a valuable building block for medicinal chemists and process development scientists.
Chemical and Physical Properties
1-Bromo-2,5-dichloro-3-fluorobenzene is a compound whose physical and chemical characteristics are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 202865-57-4 | [1] |
| Molecular Formula | C₆H₂BrCl₂F | [1] |
| Molecular Weight | 243.88 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 232 °C | [2] |
| Density | 1.823 g/cm³ | [2] |
| Flash Point | 94 °C | [2] |
| Refractive Index | 1.5745-1.5765 | [2] |
Synthesis
Experimental Protocol: Synthesis of 1-Bromo-2,5-dichloro-3-fluorobenzene via Sandmeyer Reaction
Starting Material: 2,5-Dichloro-3-fluoroaniline
Reagents and Equipment:
-
2,5-Dichloro-3-fluoroaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Dichloromethane
-
Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a known molar equivalent of 2,5-dichloro-3-fluoroaniline in hydrobromic acid (48%).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and a dilute sodium hydroxide solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 1-Bromo-2,5-dichloro-3-fluorobenzene.
-
Safety and Handling
1-Bromo-2,5-dichloro-3-fluorobenzene is a chemical that requires careful handling in a laboratory or industrial setting. The following table summarizes its key safety information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P501 | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Applications in Drug Discovery and Development
The unique arrangement of halogens in 1-Bromo-2,5-dichloro-3-fluorobenzene makes it a valuable building block in medicinal chemistry. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective and sequential chemical modifications, enabling the synthesis of complex molecular scaffolds.
Role as a Synthetic Intermediate
1-Bromo-2,5-dichloro-3-fluorobenzene is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the more reactive C-Br bond can be selectively functionalized to form new carbon-carbon bonds.[2][4] This is a cornerstone of modern drug discovery, allowing for the construction of biaryl structures, which are common motifs in many biologically active compounds. The remaining chloro and fluoro substituents can be used for further modifications or can contribute to the overall pharmacokinetic and pharmacodynamic properties of the final molecule.
Potential in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, particularly in oncology.[5] The development of small molecule kinase inhibitors often involves the synthesis of heterocyclic compounds with specific substitution patterns that can interact with the kinase active site. Halogenated aromatic compounds like 1-Bromo-2,5-dichloro-3-fluorobenzene can serve as precursors to these complex molecules. For instance, the phenyl ring of this compound could be a key component of a molecule designed to target the ATP-binding pocket of a specific kinase. The fluorine atom, in particular, can enhance binding affinity and improve metabolic stability.[6]
The following diagram illustrates a hypothetical workflow for the utilization of 1-Bromo-2,5-dichloro-3-fluorobenzene in the synthesis of a potential kinase inhibitor.
Illustrative Signaling Pathway: RAS-RAF-MEK-ERK Cascade
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Dysregulation of this pathway, often due to mutations in genes like BRAF, is a hallmark of many cancers. Small molecule inhibitors targeting kinases within this pathway, such as RAF and MEK, have proven to be effective cancer therapies. The synthesis of such inhibitors could potentially utilize building blocks like 1-Bromo-2,5-dichloro-3-fluorobenzene to construct the necessary pharmacophore to fit into the ATP-binding site of these kinases and disrupt the signaling cascade.
The following diagram illustrates the RAS-RAF-MEK-ERK signaling pathway and the potential point of intervention for a kinase inhibitor.
Conclusion
1-Bromo-2,5-dichloro-3-fluorobenzene is a versatile and valuable chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its unique halogenation pattern allows for selective chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules. As the demand for novel therapeutics, particularly in areas like oncology, continues to grow, the importance of such specialized building blocks is expected to increase. Further research into the applications of 1-Bromo-2,5-dichloro-3-fluorobenzene is likely to uncover new synthetic routes and lead to the development of innovative and effective pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Bromo-2,5-dichloro-3-fluorobenzene (202865-57-4) for sale [vulcanchem.com]
- 3. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 4. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 | Benchchem [benchchem.com]
- 5. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
